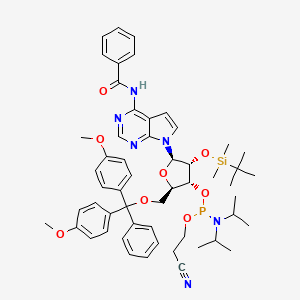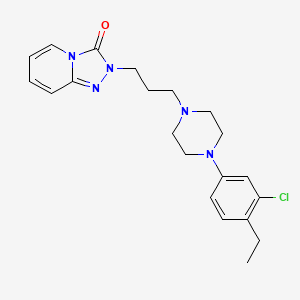
4-Ethyl trazodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl trazodone is a derivative of trazodone, a well-known antidepressant medication. Trazodone is primarily used to treat major depressive disorder, anxiety disorders, and insomnia. It belongs to the class of serotonin receptor antagonists and reuptake inhibitors. The addition of an ethyl group to the trazodone molecule results in this compound, which may exhibit unique pharmacological properties compared to its parent compound.
Mechanism of Action
Target of Action
4-Ethyl trazodone, a derivative of trazodone, primarily targets serotonin receptors, histamine receptors, and alpha-1 adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.
Mode of Action
This compound acts as a serotonin uptake inhibitor, thereby increasing the concentration of serotonin in the synaptic cleft . It also blocks histamine and alpha-1 adrenergic receptors, which contributes to its sedative effects . The compound’s interaction with these targets results in changes in neuronal signaling and neurotransmitter balance, which can alleviate symptoms of depression and anxiety .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the serotonin pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels . It also impacts the histaminergic and adrenergic pathways by blocking histamine and alpha-1 adrenergic receptors, respectively . These actions can lead to downstream effects such as improved mood, reduced anxiety, and enhanced sleep .
Result of Action
The molecular and cellular effects of this compound’s action include increased serotonin levels in the synaptic cleft, decreased histamine and adrenergic signaling, and potential changes in neuronal function . These effects can lead to improvements in mood, sleep, and overall mental health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, individual patient characteristics such as age, sex, genetic factors, and overall health status can also affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl trazodone involves the introduction of an ethyl group to the trazodone molecule. One common method is the alkylation of trazodone with ethyl halides under basic conditions. The reaction typically involves the use of an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as potassium carbonate or sodium hydride. The reaction is carried out at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yieldThe final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl trazodone can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of substituted trazodone derivatives with various functional groups
Scientific Research Applications
4-Ethyl trazodone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
4-Ethyl trazodone can be compared to other similar compounds, such as:
Trazodone: The parent compound, used primarily as an antidepressant.
Nefazodone: Another serotonin receptor antagonist and reuptake inhibitor with a similar mechanism of action.
Mirtazapine: An antidepressant that also acts on serotonin and adrenergic receptors but has a different chemical structure.
Uniqueness: this compound’s unique feature is the presence of the ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to trazodone. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications .
Properties
IUPAC Name |
2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKVJGFSBCIPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-35-6 |
Source


|
| Record name | 4-Ethyl trazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYL TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

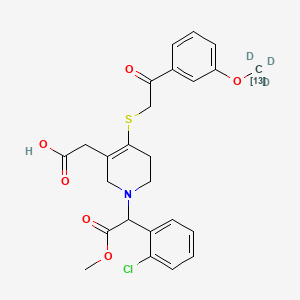
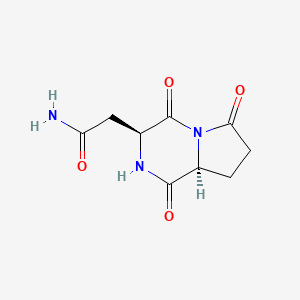
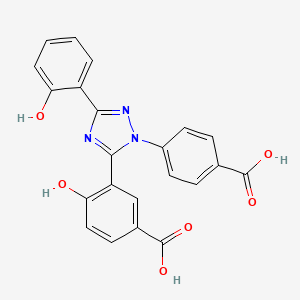
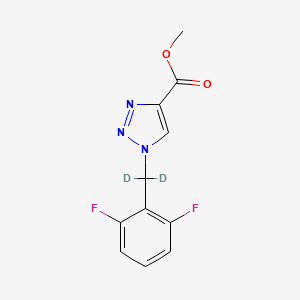




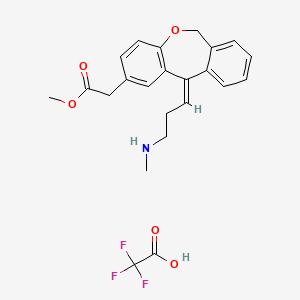
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
